molecular formula C18H23N5O2 B11570291 1-benzyl-8-(isobutylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

1-benzyl-8-(isobutylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11570291
M. Wt: 341.4 g/mol
InChI Key: HLZSCZDDARDCOA-UHFFFAOYSA-N
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Description

1-BENZYL-3,7-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl group, methyl groups, and an amino group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3,7-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with benzyl halides under basic conditions, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3,7-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-BENZYL-3,7-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-BENZYL-3,7-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.

Uniqueness

1-BENZYL-3,7-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and isobutyl groups differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-benzyl-3,7-dimethyl-8-(2-methylpropylamino)purine-2,6-dione

InChI

InChI=1S/C18H23N5O2/c1-12(2)10-19-17-20-15-14(21(17)3)16(24)23(18(25)22(15)4)11-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,19,20)

InChI Key

HLZSCZDDARDCOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3

Origin of Product

United States

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